![molecular formula C15H13Cl2NO4S B2937242 4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 333441-49-9](/img/structure/B2937242.png)
4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid
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Overview
Description
“4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid” is a chemical compound with the molecular formula C15H13Cl2NO4S . It has an average mass of 374.239 Da and a monoisotopic mass of 372.994232 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H13Cl2NO4S. Unfortunately, the specific 3D structure or InChI Key is not provided in the search results .Scientific Research Applications
EP1 Receptor Selective Antagonists
4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid and its analogs have been identified as functional PGE2 antagonists selective for the EP1 receptor subtype. Structure-activity relationship (SAR) studies indicate that replacing the phenyl-sulfonyl moiety with hydrophilic heteroarylsulfonyl moieties leads to optimized antagonist activity, with some exhibiting in vivo activity (Naganawa et al., 2006).
Na+/H+ Antiporter Inhibitors
Research into the inhibition of the Na+/H+ exchanger for the treatment of acute myocardial infarction has led to the development of potent and selective benzoylguanidines as NHE inhibitors. This research highlights the importance of substituents ortho to the acylguanidine for compound potency. The development of (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine as a NHE-1 subtype-specific inhibitor demonstrates the potential therapeutic applications of these compounds (Baumgarth et al., 1997).
Antimicrobial Activities
Sulfonamides, including some 4-(substituted phenylsulfonamido)benzoic acids, have been synthesized and shown to possess significant antimicrobial activities. These compounds were characterized by their physical constants, analytical, and spectroscopic data, indicating their potential as antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).
Electrooxidation and Drug Synthesis
4-(Di-n-propylsulfamyl)benzoic acid, known commercially as benemid or probenecid, has been prepared under mild conditions using an electrochemical method. This process highlights the versatility of electrochemistry in synthesizing important drug compounds while avoiding the use of corrosive reagents and safety issues associated with traditional chemical methods (Michman & Weiss, 1990).
Molecular Interactions in Crystals and Solutions
Studies on sulfonamides, including those structurally similar to 4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid, have provided insights into molecular interactions within crystals and solutions. These studies encompass sublimation, solubility, solvation, distribution, and crystal structure, offering valuable data for understanding the physicochemical properties of these compounds (Perlovich et al., 2008).
Safety and Hazards
properties
IUPAC Name |
4-[(2,3-dichloro-N-methylsulfonylanilino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-23(21,22)18(13-4-2-3-12(16)14(13)17)9-10-5-7-11(8-6-10)15(19)20/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMQPYKQHUYGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid |
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